7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The initial step often includes the preparation of the 2-chloro-6-fluorobenzyl intermediate, which can be synthesized by the reaction of 2-chloro-6-fluorotoluene with chromyl chloride . This intermediate is then reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency. The specific conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or ether.
Scientific Research Applications
7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and benzyl-substituted molecules, such as:
Uniqueness
What sets 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as EVT-2529203, is a synthetic compound that belongs to the purine class of molecules. Its unique structure and functional groups have attracted attention for potential therapeutic applications in various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of EVT-2529203 is C20H24ClFN6O2, with a molecular weight of approximately 434.89 g/mol. The compound features a purine scaffold with several substituents that contribute to its biological properties.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C20H24ClFN6O2 |
Molecular Weight | 434.89 g/mol |
IUPAC Name | This compound |
SMILES | CN1C=NC(=O)N(C(=N1)C)C(=O)C2=C(C(=N2)C)N(C(C)CC)CC |
The biological activity of EVT-2529203 is primarily attributed to its interaction with specific molecular targets within cellular pathways. It has been shown to modulate the activity of various enzymes and receptors involved in critical biological processes:
- Enzyme Inhibition : EVT-2529203 exhibits inhibitory effects on certain kinases involved in cell signaling pathways. This inhibition can lead to altered phosphorylation states of target proteins, affecting cell proliferation and survival.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in neurodegenerative diseases.
Anticancer Activity
Studies indicate that EVT-2529203 demonstrates significant anticancer activity against various cancer cell lines. The compound has been tested in vitro against:
- Breast Cancer Cells : Exhibited cytotoxic effects with IC50 values in the low micromolar range.
- Lung Cancer Cells : Showed ability to induce apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Research has suggested that EVT-2529203 may offer neuroprotective effects which could be beneficial in treating neurodegenerative conditions such as Alzheimer's disease. Mechanistic studies have indicated:
- Reduction in Tau Phosphorylation : The compound appears to reduce hyperphosphorylation of tau proteins, which are implicated in Alzheimer's pathology.
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, EVT-2529203 has shown promise as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and modulate immune responses.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of EVT-2529203:
Study Type | Findings |
---|---|
Cytotoxicity Assays | Significant reduction in viability of cancer cells at low concentrations. |
Enzyme Activity Assays | Inhibition of kinase activity correlated with reduced cancer cell proliferation. |
Neuroprotection Tests | Decreased tau phosphorylation levels in neuronal cultures exposed to neurotoxic agents. |
In Vivo Studies
Preliminary animal studies have demonstrated that administration of EVT-2529203 results in:
- Tumor Growth Inhibition : In xenograft models, significant suppression of tumor growth was observed.
- Behavioral Improvements : In models of neurodegeneration, improvements in cognitive function were noted following treatment.
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClFN6O2/c1-4-27-8-10-28(11-9-27)13-17-24-19-18(20(30)26(3)21(31)25(19)2)29(17)12-14-15(22)6-5-7-16(14)23/h5-7H,4,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBUZNPVUFNIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.